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Tasmannia lanceolata, ext. - 183815-52-3

Tasmannia lanceolata, ext.

Catalog Number: EVT-1512691
CAS Number: 183815-52-3
Molecular Formula: C8H12N2O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The extraction of bioactive compounds from Tasmannia lanceolata typically involves several methods, with water extraction being a common approach. For instance, dried leaves can be subjected to boiling water extraction at a ratio of 1:10 or 1:20 (plant material to water) under constant agitation. This process is followed by centrifugation and vacuum filtration to isolate the extract . The extraction yield can be calculated by weighing the dried extract against the initial plant material.

Extraction Process:

  1. Boil water and add plant material.
  2. Maintain agitation for a specified time.
  3. Centrifuge to separate solids.
  4. Filter and concentrate the extract.
Molecular Structure Analysis

Structure and Data
The primary bioactive compound in Tasmannia lanceolata is polygodial, a drimane-type sesquiterpene. Its molecular formula is C15H22O3, featuring a unique structure that contributes to its pungent flavor and bioactivity. The compound's structure includes multiple rings and hydroxyl groups that are crucial for its biological effects .

Polygodial Structure:

  • Molecular Formula: C15H22O3
  • Key Functional Groups: Hydroxyl groups, double bonds
Chemical Reactions Analysis

Reactions and Technical Details
Polygodial exhibits various chemical reactions, particularly in its interactions with microbial cells. Its antimicrobial properties are attributed to its ability to disrupt cell membranes, leading to cell lysis in various pathogens. The specific reactions include:

  • Inhibition of enzyme activity in microbial cells.
  • Disruption of lipid bilayers in bacterial membranes.

These reactions highlight its potential as a natural preservative in food applications .

Mechanism of Action

Process and Data
The mechanism of action of polygodial involves its interaction with microbial membranes, where it integrates into lipid bilayers, causing structural destabilization. This leads to increased permeability and eventual cell death. Studies have shown that polygodial can inhibit a range of food spoilage organisms such as Aspergillus niger and Candida albicans, demonstrating its broad-spectrum antimicrobial activity .

Key Mechanism Steps:

  1. Polygodial integrates into microbial membranes.
  2. Membrane integrity is compromised.
  3. Increased permeability leads to cell death.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
Tasmannia lanceolata exhibits several notable physical and chemical properties:

  • Appearance: Bushy shrub or small tree; leaves are lance-shaped.
  • Height: Typically 1.5–4 meters.
  • Fruit Characteristics: Spherical berries that are deep maroon to glossy black.
  • Chemical Properties:
    • High antioxidant activity.
    • Contains phenolic compounds such as flavanols and benzoic acids.
    • Exhibits strong antimicrobial properties against food spoilage organisms.

These properties make it suitable for culinary applications as well as potential medicinal uses .

Applications

Scientific Uses
Tasmannia lanceolata has gained recognition for its diverse applications:

  • Culinary Uses: The dried berries serve as a spice similar to pepper, enhancing flavors in various dishes including curries and cheeses. It is also exported for use in flavoring wasabi .
  • Medicinal Uses: Traditionally used by Indigenous Australians for its medicinal properties, including treatment for scurvy and as an anti-inflammatory agent .
  • Antioxidant Research: Studies have identified high levels of antioxidants in extracts from both leaves and berries, suggesting potential health benefits related to oxidative stress reduction .

Properties

CAS Number

183815-52-3

Product Name

Tasmannia lanceolata, ext.

Molecular Formula

C8H12N2O2S

Synonyms

Tasmannia lanceolata, ext.

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